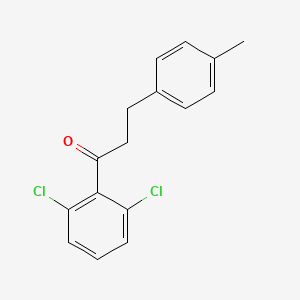

2',6'-Dichloro-3-(4-methylphenyl)propiophenone

Beschreibung

2',6'-Dichloro-3-(4-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by a dichlorinated aromatic ring at positions 2' and 6' of the propiophenone backbone, along with a 4-methylphenyl group at position 2. Its molecular formula is C₁₆H₁₃Cl₂O, with a molecular weight of 307.18 g/mol (calculated based on structural analogs in ). The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine substituents and the steric bulk of the 4-methylphenyl group.

Eigenschaften

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)16-13(17)3-2-4-14(16)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFDYKMZYSFSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644153 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-46-5 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-dichlorobenzoyl chloride with 4-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Types of Reactions:

Oxidation: 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2',6'-Dichloro-3-(4-methylphenyl)propiophenone is explored for its potential as a precursor in drug development. Its structural properties make it suitable for synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways.

Case Study: Anticancer Research

In a study examining the anticancer properties of related compounds, it was found that derivatives of propiophenone exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 2',6'-Dichloro-3-(4-methylphenyl)propiophenone may also possess similar activities due to its structural analogies .

Agrochemical Applications

The compound is also investigated for use in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides. Its ability to undergo various chemical transformations allows for the creation of complex molecules tailored for pest control.

Data Table: Agrochemical Applications

| Compound Name | Application Area | Target Organism |

|---|---|---|

| 2',6'-Dichloro-3-(4-methylphenyl)propiophenone | Pesticide synthesis | Insect pests |

| Related derivatives | Herbicide synthesis | Weeds |

Chemical Research and Synthesis

In organic chemistry laboratories, 2',6'-Dichloro-3-(4-methylphenyl)propiophenone serves as a reagent in developing new synthetic pathways. Its reactivity allows chemists to explore various reaction mechanisms, leading to novel compounds with potential pharmaceutical or industrial applications.

Toxicological Studies

Given its chemical nature, 2',6'-Dichloro-3-(4-methylphenyl)propiophenone has been subjected to toxicological assessments to evaluate its safety profile. Studies indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their substituents and functional groups .

Toxicity Data Table

Wirkmechanismus

The mechanism of action of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing vs. Conversely, methoxy (OCH₃) or methyl (CH₃) groups () may reduce reactivity due to electron donation.

- Steric Effects: Bulky substituents (e.g., 2,6-dimethylphenyl in ) hinder access to the carbonyl group, impacting catalytic hydrogenation yields (e.g., 11% amine yield for propiophenone vs. 20% conversion in ).

Physicochemical Properties

- Melting Points: Substituted propiophenones with halogens (Cl, Br) generally exhibit higher melting points than methyl- or methoxy-substituted analogs. For example, α-acetoxymercuri derivatives of propiophenone melt at 124–190°C (), influenced by halogen electronegativity and crystal packing ().

- Crystal Packing : Weak interactions (C–H⋯X, π–π) dominate in halogenated analogs (), whereas methyl groups may enhance hydrophobic interactions.

Biologische Aktivität

2',6'-Dichloro-3-(4-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. Its unique structure, characterized by dichlorination and the presence of a methyl group on the phenyl ring, suggests potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 303.19 g/mol

- Structural Features : The compound features two chlorine atoms at the 2' and 6' positions of the aromatic ring and a methyl group at the para position relative to the carbonyl group.

The biological activity of 2',6'-Dichloro-3-(4-methylphenyl)propiophenone is primarily attributed to its interactions with various biological targets, including enzymes and receptors. It may function as an inhibitor or activator in specific signaling pathways, leading to diverse pharmacological effects.

Enzyme Interaction

Research indicates that this compound can influence enzyme activity, potentially affecting metabolic pathways. For instance, it has been noted for its ability to modulate the activity of certain dehydrogenases, which are crucial in metabolic processes .

Antioxidant Activity

Studies have demonstrated that derivatives of propiophenones exhibit significant antioxidant properties. The presence of electron-withdrawing groups like chlorine can enhance the compound's ability to scavenge free radicals. For example, 2',6'-Dichloro-3-(4-methylphenyl)propiophenone was evaluated using DPPH radical scavenging assays, showing promising results in reducing oxidative stress .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| U-87 | 10 | Cell cycle arrest |

Study on Antioxidant and Anticancer Activities

A recent study focused on synthesizing novel derivatives based on 2',6'-Dichloro-3-(4-methylphenyl)propiophenone. The derivatives were screened for antioxidant activity using DPPH assays and showed significantly higher activity compared to standard antioxidants like ascorbic acid. Additionally, these compounds exhibited selective cytotoxicity against cancer cell lines, indicating their potential as lead compounds in drug development .

Mechanistic Insights

Molecular docking studies provided insights into how 2',6'-Dichloro-3-(4-methylphenyl)propiophenone interacts with target proteins involved in cancer progression. The binding affinities were calculated, revealing strong interactions with tubulin and other key proteins involved in cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.